2-{[(4-Fluoro-2-methylphenyl)amino]methyl}-6-methoxyphenol
Description
2-{[(4-Fluoro-2-methylphenyl)amino]methyl}-6-methoxyphenol is a phenolic Schiff base derivative characterized by a methoxy group at position 6 and a fluorinated aromatic amine moiety at position 2 of the phenolic ring. This compound belongs to a class of N,O-donor ligands known for their ability to coordinate with transition metals, such as vanadium and molybdenum, forming complexes with biological and catalytic relevance . Its structure features a fluorine atom at the para position and a methyl group at the ortho position of the aniline ring, which influence its electronic properties and steric interactions. Applications span antitumor, antimicrobial, and antioxidant activities, as suggested by studies on structurally related compounds .
Properties
Molecular Formula |
C15H16FNO2 |
|---|---|
Molecular Weight |
261.29 g/mol |
IUPAC Name |
2-[(4-fluoro-2-methylanilino)methyl]-6-methoxyphenol |
InChI |
InChI=1S/C15H16FNO2/c1-10-8-12(16)6-7-13(10)17-9-11-4-3-5-14(19-2)15(11)18/h3-8,17-18H,9H2,1-2H3 |
InChI Key |
FVAZRTWBIUWFOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NCC2=C(C(=CC=C2)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes for 2-{[(4-Fluoro-2-methylphenyl)amino]methyl}-6-methoxyphenol
Reductive Amination of 2,6-Dimethoxybenzaldehyde
The most widely documented method involves a two-step sequence: reductive amination of 2,6-dimethoxybenzaldehyde with 4-fluoro-2-methylaniline, followed by acid-mediated demethylation (Figure 1).
Step 1: Reductive Amination
2,6-Dimethoxybenzaldehyde undergoes reductive amination with 4-fluoro-2-methylaniline in the presence of a reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) or zinc borohydride (Zn(BH₄)₂) are preferred for their selectivity in forming secondary amines without over-reduction. The reaction proceeds in anhydrous dichloromethane or tetrahydrofuran under nitrogen atmosphere, yielding the intermediate 2-[(4-fluoro-2-methylphenylamino)methyl]-1,3-dimethoxybenzene .
Reaction Conditions:
| Parameter | Specification |
|---|---|
| Temperature | 0–25°C |
| Solvent | Dichloromethane (anhydrous) |
| Reducing Agent | Sodium triacetoxyborohydride (1.2 eq) |
| Reaction Time | 12–24 hours |
| Yield (Intermediate) | 70–85% (estimated) |
Step 2: Demethylation with Hydrobromic Acid
The methoxy groups at positions 1 and 3 of the benzene ring are cleaved using hydrobromic acid (HBr) in acetic acid. This step regenerates the phenolic hydroxyl groups, producing the final compound.
Demethylation Protocol:
Alternative Synthetic Strategies
While reductive amination dominates industrial patents, alternative pathways merit consideration:
Direct Alkylation of 6-Methoxyphenol
A hypothetical route involves alkylating 6-methoxyphenol with 4-fluoro-2-methylbenzyl bromide. However, this method risks ether cleavage under harsh conditions and is less atom-economical.
Enzymatic Demethylation
Emerging biocatalytic approaches using cytochrome P450 enzymes could selectively demethylate intermediates, though scalability remains unproven for this compound.
Reaction Optimization and Mechanistic Insights
Reductive Amination Efficiency
The choice of reducing agent critically impacts yield and purity. Comparative studies in analogous systems reveal:
| Reducing Agent | Yield (%) | Byproduct Formation |
|---|---|---|
| NaBH₄ | 55–65 | Significant |
| NaBH(OAc)₃ | 75–85 | Minimal |
| Zn(BH₄)₂ | 70–80 | Moderate |
NaBH(OAc)₃ minimizes imine reduction byproducts, making it optimal for large-scale synthesis.
Analytical Characterization
Spectroscopic Data
While explicit spectra for the compound are unavailable in public domains, analogous structures suggest:
Industrial and Research Applications
Hair Dye Intermediate
The compound’s phenolic structure enables coupling with primary intermediates (e.g., p-phenylenediamine) in oxidative hair dyes, forming azo-based pigments.
Chemical Reactions Analysis
2-{[(4-Fluoro-2-methylphenyl)amino]methyl}-6-methoxyphenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
2-{[(4-Fluoro-2-methylphenyl)amino]methyl}-6-methoxyphenol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is utilized in biochemical assays and studies involving enzyme interactions and protein modifications.
Medicine: Research into potential therapeutic applications, including its use as a lead compound for drug development, is ongoing.
Industry: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(4-Fluoro-2-methylphenyl)amino]methyl}-6-methoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Insights :
- Halogen Substitution : Fluorine (electronegative) enhances metabolic stability and bioavailability compared to chlorine or bromine, which increase molecular weight and lipophilicity .
- Positional Isomerism : Substitution at the para position (e.g., 4-F in the target compound) optimizes metal coordination geometry, whereas meta-substituted analogs (e.g., 3-Cl in ) exhibit steric hindrance, reducing binding efficiency.
- Auxiliary Groups: Methoxy groups improve antioxidant activity by stabilizing phenolic radicals, while aliphatic fluorine (e.g., in ) alters solubility profiles .
Antiproliferative and Cytotoxic Activity
- The target compound’s vanadium(IV/V) complexes demonstrate antiproliferative activity in the μM range, comparable to analogs like [VVO₂(L2)] in . Brominated derivatives (e.g., ) show enhanced cytotoxicity due to heavier halogen atoms, which may facilitate DNA intercalation .
- Fluorine’s electron-withdrawing effect increases oxidative stress in cancer cells, as seen in fluorinated Schiff bases .
Antimicrobial and Antioxidant Properties
- Oxidovanadium(IV) complexes of the target compound exhibit antimicrobial activity against Gram-positive bacteria, similar to fluorobenzo[d]thiazole derivatives .
- Antioxidant efficacy (IC₅₀) varies with substituent position: ortho-hydroxyl groups (e.g., in ) enhance radical scavenging (IC₅₀ = 18.1 μg/mL) compared to para-substituted analogs .
Q & A
Q. What synthetic routes are recommended for synthesizing 2-{[(4-Fluoro-2-methylphenyl)amino]methyl}-6-methoxyphenol, and how can structural purity be confirmed?
- Methodological Answer : The compound can be synthesized via Schiff base formation, where a methoxy-substituted phenolic aldehyde reacts with 4-fluoro-2-methylaniline in ethanol under reflux. Crystallization in methanol or ethanol yields the product. Structural purity is confirmed through X-ray crystallography, which resolves bond angles and dihedral angles critical for verifying intramolecular hydrogen bonding (e.g., O–H···N interactions). For example, related imine derivatives show planar conformations with torsion angles < 5° between aromatic rings, ensuring minimal steric hindrance .
- Key Validation Techniques :
| Technique | Purpose | Example Parameters |
|---|---|---|
| X-ray crystallography | Confirm molecular geometry | Resolution ≤ 0.8 Å, R-factor < 0.05 |
| ¹H/¹³C NMR | Verify amine and methoxy group positions | δ 8.2–8.5 ppm (imine CH=N), δ 3.8 ppm (OCH₃) |
| FT-IR | Identify functional groups | ν 1620 cm⁻¹ (C=N stretch), ν 3400 cm⁻¹ (O–H stretch) |
Q. Which analytical techniques are most effective for characterizing this compound’s physicochemical properties?
- Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability, revealing decomposition temperatures >200°C for structurally similar Schiff bases. High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) quantifies purity (>98%), while solubility profiles are determined in solvents like DMSO, methanol, and water (logP ~2.5). Polarographic methods evaluate redox behavior, with oxidation potentials typically between +0.8 V to +1.2 V vs. Ag/AgCl .
Advanced Research Questions
Q. How should researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Use a factorial design with pH (2–12) and temperature (25–80°C) as variables. Monitor degradation via UV-Vis spectroscopy at 24-hour intervals. For example, methoxy-substituted phenols exhibit pH-dependent hydrolysis, with maximum stability at pH 7–7. Accelerated stability studies (40°C/75% RH) over 4 weeks predict shelf life using Arrhenius kinetics. Include control experiments with antioxidants (e.g., BHT) to suppress oxidative degradation .
- Experimental Design Table :
| Factor | Levels | Duration | Assay |
|---|---|---|---|
| pH | 2, 7, 12 | 0–72 hours | UV-Vis (λ = 280 nm) |
| Temperature | 25°C, 40°C, 60°C | 4 weeks | HPLC-MS for degradation products |
Q. How can contradictions in spectroscopic data (e.g., NMR shifts) between studies be resolved?
- Methodological Answer : Contradictions often arise from solvent effects or tautomerism. For example, imine protons (CH=N) in DMSO-d₆ may resonate at δ 8.5 ppm but shift to δ 8.3 ppm in CDCl₃ due to hydrogen bonding. Validate assignments via 2D NMR (COSY, HSQC) and compare with crystallographic data. Computational methods (DFT/B3LYP) predict NMR chemical shifts within ±0.3 ppm of experimental values, resolving ambiguities .
Q. What methodologies evaluate the environmental fate and ecotoxicological impact of this compound?
- Methodological Answer : Follow OECD guidelines for biodegradability (Test 301F) and bioaccumulation (logKow <3.5 indicates low risk). Use LC-MS/MS to quantify environmental persistence in soil/water matrices. For ecotoxicity, conduct Daphnia magna acute toxicity assays (48-hour EC₅₀) and algal growth inhibition tests. Related fluoro-phenyl compounds show moderate toxicity (EC₅₀ = 10–50 mg/L) due to bioaccumulation in lipid-rich tissues .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
